molecular formula C7H9ClN2O B14363805 Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- CAS No. 91678-71-6

Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-

Cat. No.: B14363805
CAS No.: 91678-71-6
M. Wt: 172.61 g/mol
InChI Key: LYXYPLMYBUHRMU-UHFFFAOYSA-N
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Description

Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-: is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine derivatives, including Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- , can be achieved through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes, or the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of pyrazine derivatives often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-: can be compared with other similar compounds, such as:

The uniqueness of Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-

Properties

CAS No.

91678-71-6

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-6-methoxy-3,5-dimethylpyrazine

InChI

InChI=1S/C7H9ClN2O/c1-4-6(8)10-7(11-3)5(2)9-4/h1-3H3

InChI Key

LYXYPLMYBUHRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)Cl)OC

Origin of Product

United States

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